

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecanophenone

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Compound of Interest

Compound Name: Dodecanophenone

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Abstract

Dodecanophenone, also known as laurophenone, is an aromatic ketone with a long alkyl chain, rendering it a molecule of significant interest in various chemical and pharmaceutical research areas. Its distinct physical and chemical properties, stemming from the interplay between its phenyl group and the C12 aliphatic chain, make it a valuable building block in organic synthesis and a useful marker in analytical techniques. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Dodecanophenone**, including detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data.

Physical Properties

Dodecanophenone is a white to beige crystalline solid at room temperature.^[1] Its physical characteristics are primarily dictated by the large nonpolar dodecyl chain, which influences its melting point, boiling point, and solubility.

Tabulated Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₂₈ O	[2]
Molecular Weight	260.41 g/mol	[2]
Appearance	White to beige crystalline mass or powder	[2]
Melting Point	44-47 °C	[3]
Boiling Point	174 °C at 760 mmHg; 214-215 °C at 16 mmHg	[2]
Density	0.8794 g/cm ³	[2]
Refractive Index	1.4700 (estimate)	[2]
Flash Point	201-202 °C at 9 mmHg	[2]
LogP (Octanol-Water Partition Coefficient)	5.79 - 6.8	[2]
Water Solubility	Insoluble	[4]

Solubility

Due to its long hydrophobic alkyl chain, **Dodecanophenone** is practically insoluble in water.[4] It is, however, soluble in a range of non-polar organic solvents. While specific quantitative solubility data is not extensively available in the literature, it is highly soluble in solvents like hexane, benzene, and toluene.[4] It is also expected to be soluble in other common organic solvents such as ethanol, acetone, and dichloromethane.

Chemical Properties and Reactivity

The chemical behavior of **Dodecanophenone** is characterized by the reactivity of its carbonyl group and the aromatic phenyl ring. The long alkyl chain is relatively inert under most conditions.

Key Reactions

- **Reduction of the Carbonyl Group:** The ketone functional group can be readily reduced to a secondary alcohol (1-phenyl-1-dodecanol) using common reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- **Oxidation:** Strong oxidizing agents can cleave the molecule at the carbonyl group, although this is a less common reaction.
- **Electrophilic Aromatic Substitution:** The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The carbonyl group is a deactivating, meta-directing group.
- **Reactions at the α -Carbon:** The carbon atom adjacent to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then participate in various reactions, such as alkylation or aldol condensation.

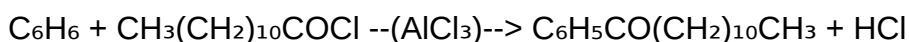
Experimental Protocols

Synthesis of Dodecanophenone

Dodecanophenone can be synthesized through several established methods in organic chemistry. The most common and industrially viable method is the Friedel-Crafts acylation of benzene.

This method involves the reaction of benzene with dodecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3).^{[5][6]}

Reaction:

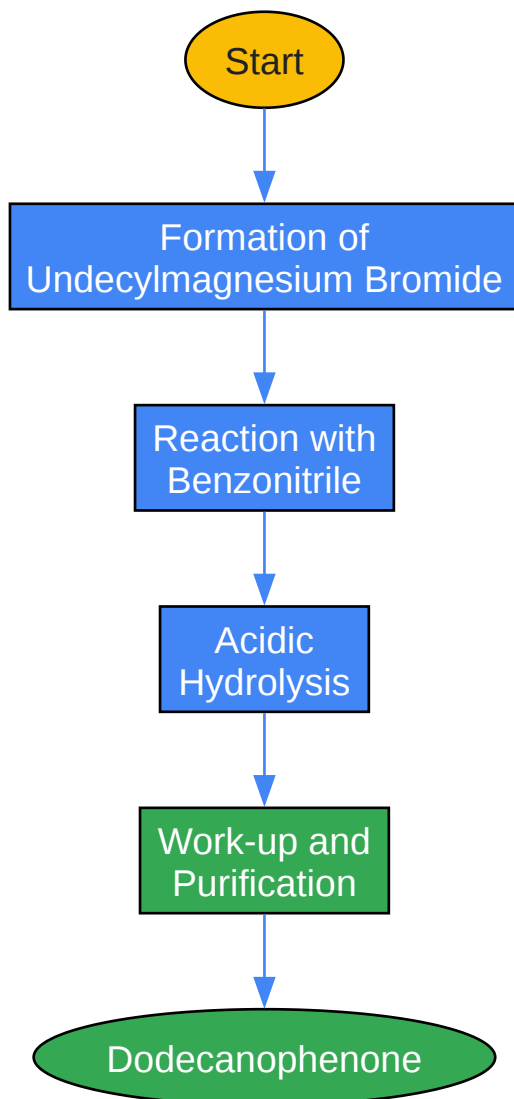
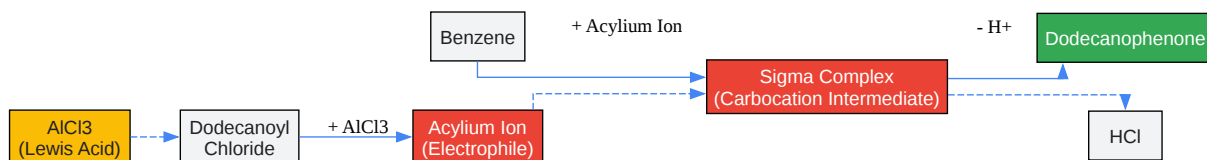


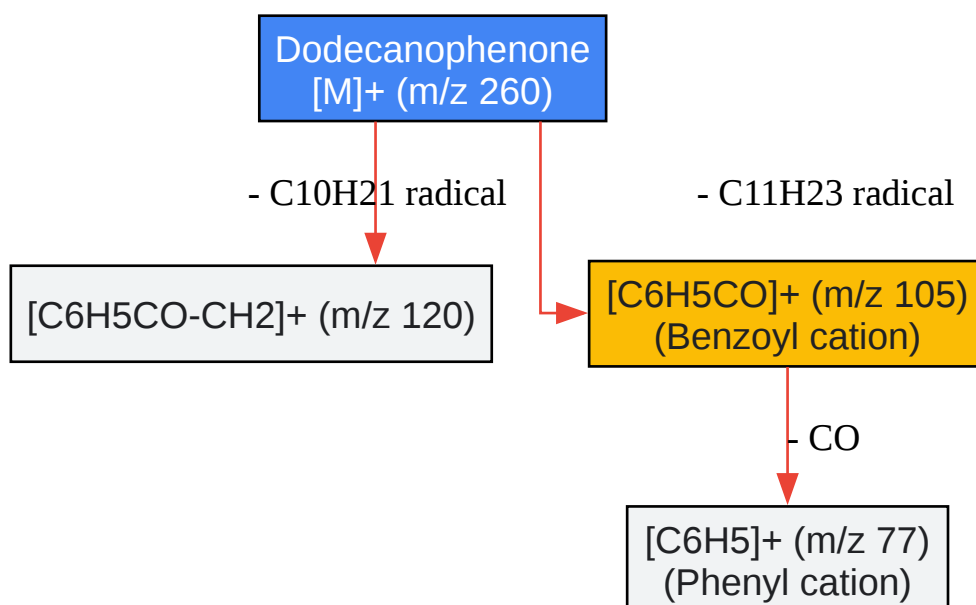
Experimental Protocol:

- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
- **Reagent Charging:** Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous benzene (excess, serves as both reactant and solvent) in the reaction flask and cooled in an ice bath.

- Addition of Acyl Chloride: Dodecanoyl chloride (1.0 equivalent) is added dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
- Work-up: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or vacuum distillation.^[6]

Logical Relationship of Friedel-Crafts Acylation:





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